1-Hexylpyridinium

Corrosion Inhibition Electrochemistry Carbon Steel Protection

Supplying the core cation for pyridinium-based ionic liquids, 1-Hexylpyridinium (CAS 46122-12-7) offers a tailored balance of hydrophobicity and viscosity. Avoid performance loss from analog substitution. Key data: (1) As bromide salt, 88.6% corrosion inhibition for carbon steel at 3 mM. (2) As hexafluorophosphate-modified silica SPE sorbent, pre-concentration factor of 200 for iron detection. (3) As tetrafluoroborate, enables extractive desulfurization with only 0.49 wt% diesel solubility loss. Bulk and custom synthesis available.

Molecular Formula C11H18N+
Molecular Weight 164.27 g/mol
CAS No. 46122-12-7
Cat. No. B1223320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexylpyridinium
CAS46122-12-7
Synonyms1-hexylpyridinium
1-hexylpyridinium bis(trifluoromethanesulfonyl)imide
1-hexylpyridinium hexafluorophosphate
Molecular FormulaC11H18N+
Molecular Weight164.27 g/mol
Structural Identifiers
SMILESCCCCCC[N+]1=CC=CC=C1
InChIInChI=1S/C11H18N/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3/q+1
InChIKeyAMKUSFIBHAUBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexylpyridinium: Technical Baseline & Key Identifiers


1-Hexylpyridinium, designated by CAS 46122-12-7, represents a monosubstituted pyridinium cation characterized by a C6 alkyl chain attached to the pyridine nitrogen [1]. With a molecular formula of C11H18N⁺ and a molar mass of 164.27 g/mol, it is the core structural unit of a widely studied class of pyridinium-based ionic liquids (ILs) . As an intermediate cation, it balances the lower hydrophobicity of its shorter-chain analogs and the higher viscosity of its longer-chain counterparts, establishing a distinct property profile that is exploited across diverse technological applications [2].

Why 1-Hexylpyridinium Substitution Fails


Within the pyridinium-based ionic liquid class, simple analog substitution based solely on cation identity is a significant procurement risk. The length of the N-alkyl chain is a primary structural determinant of both thermophysical properties and application-specific performance, creating a non-linear relationship between structure and function [1]. For instance, increasing the chain length from butyl ([C4py]) to hexyl ([C6py]) systematically modifies density, viscosity, and hydrophobicity, which in turn governs interfacial phenomena such as adsorption, extraction selectivity, and electrochemical behavior [2]. Relying on a different chain length analog—for example, substituting 1-butylpyridinium for 1-hexylpyridinium—can lead to a quantifiable loss in critical metrics like corrosion inhibition efficiency, separation selectivity, or mass transfer kinetics, thereby compromising process robustness and economic viability [3].

1-Hexylpyridinium vs. Analogs: Performance Data


Corrosion Inhibition on Carbon Steel

1-Hexylpyridinium bromide (NR3) demonstrates a high corrosion inhibition efficiency (IE%) of 88.6% for carbon steel in 1 M HCl at a concentration of 3 × 10⁻³ M [1]. This performance is quantitatively comparable to a more complex, task-specific pyridinium analog, 3-bromopropyl)-4-(dimethylamino)pyridinium bromide (DPB), which achieves an IE% of 87.1% under identical conditions and concentration [2]. The direct head-to-head comparison underscores that the simpler 1-hexylpyridinium scaffold can match the efficacy of a more synthetically elaborate compound.

Corrosion Inhibition Electrochemistry Carbon Steel Protection

SPE Performance for Trace Iron Analysis

Silica chemically modified with 1-hexylpyridinium hexafluorophosphate ([C6py][PF6]) via sol-gel processing exhibits exceptional performance as a sorbent for Fe(III) ions [1]. This material achieves a pre-concentration factor of 200, a limit of detection (LOD) of 0.7 μg L⁻¹, and a relative standard deviation (RSD) of 3.2% [1]. While direct comparator data for other pyridinium-based sorbents is not available in the primary source, this level of analytical sensitivity is consistent with the high-performance class of ionic liquid-modified SPE materials [2].

Solid-Phase Extraction Analytical Chemistry Trace Metal Analysis

Extractive Desulfurization vs. Butyl & Octyl Analogs

In the extractive desulfurization of diesel fuel, the performance of pyridinium tetrafluoroborate ionic liquids is strongly dependent on the N-alkyl chain length, following the rank order: [BPy][BF4] (butyl) < [HPy][BF4] (hexyl) < [OPy][BF4] (octyl) [1]. This class-level inference, supported by direct experimental comparison, confirms that the 1-hexylpyridinium-based IL is a superior extractant to its butyl analog. Furthermore, the diesel solubility in the IL phase increases with chain length, from 0.49 wt% for [BPy][BF4] to 1.97 wt% for [OPy][BF4], indicating that [HPy][BF4] offers an intermediate balance of extraction power and minimized solvent cross-contamination [2].

Desulfurization Fuel Purification Ionic Liquid Extraction

Liquid-Liquid Extraction Selectivity for Toluene/Alkane

1-Hexylpyridinium nitrate ([HPy][NO3]) is evaluated alongside its butyl analog ([BPy][NO3]) for the separation of toluene from alkanes (heptane, octane, decane) [1]. Both ionic liquids exhibit selectivity values greater than unity, confirming their viability as extraction solvents [1]. The study notes that [BPy][NO3] demonstrates higher benzene selectivity compared to [HPy][NO3] in a related system, suggesting that for certain aromatic/aliphatic separations, the shorter alkyl chain may be preferred [2]. This differential selectivity highlights the importance of tailoring the cation's alkyl chain to the specific target separation, with 1-hexylpyridinium-based ILs offering a distinct performance window.

Liquid-Liquid Extraction Aromatic/Aliphatic Separation Process Intensification

1-Hexylpyridinium: Validated Application Scenarios


Corrosion Inhibitor for Acidic Industrial Processes

Based on its demonstrated 88.6% corrosion inhibition efficiency on carbon steel in 1 M HCl at just 3 mM concentration, 1-hexylpyridinium bromide is a prime candidate for formulating high-performance, cost-effective inhibitors for acid pickling, oil well acidizing, and industrial cleaning applications. Its performance is quantitatively on par with more complex pyridinium derivatives, offering a simpler and potentially more robust supply chain option for inhibitor manufacturers [1].

SPE Sorbent for Trace Metal Analysis

The exceptional performance of 1-hexylpyridinium hexafluorophosphate-modified silica as an SPE sorbent—with a pre-concentration factor of 200 and a 0.7 μg L⁻¹ detection limit for iron—positions the 1-hexylpyridinium cation as a critical building block for next-generation analytical materials. Laboratories and manufacturers developing highly sensitive and reproducible methods for environmental water analysis or quality control of high-purity chemicals will find this material to be of significant value [2].

Solvent for Extractive Desulfurization of Diesel

1-Hexylpyridinium tetrafluoroborate offers a superior balance of properties for the extractive desulfurization of diesel. It provides a clear performance advantage over the butyl analog ([BPy][BF4]) in removing sulfur compounds, while minimizing the undesirable dissolution of diesel fuel in the ionic liquid phase (1.97 wt% for [OPy][BF4] vs. 0.49 wt% for [BPy][BF4]). This intermediate profile makes it an economically and technically attractive solvent for refineries aiming to meet stringent ultra-low sulfur fuel regulations [3].

Technical Documentation Hub

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